molecular formula C9H10FN3O3 B1670336 Dexelvucitabine CAS No. 134379-77-4

Dexelvucitabine

Número de catálogo: B1670336
Número CAS: 134379-77-4
Peso molecular: 227.19 g/mol
Clave InChI: HSBKFSPNDWWPSL-CAHLUQPWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexelvucitabina es un análogo de nucleósido de citidina e inhibidor de la transcriptasa inversa de nucleósidos. Inicialmente se desarrolló como un agente experimental para el manejo de la infección por el virus de la inmunodeficiencia humana. Dexelvucitabina inhibe la replicación del virus de la inmunodeficiencia humana tipo 1 in vitro .

Métodos De Preparación

La ruta sintética para dexelvucitabina implica la preparación de 2’,3’-dihidro-2’,3’-dideoxi-5-fluorocitidina. Las condiciones de reacción suelen incluir el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Los métodos de producción industrial para dexelvucitabina probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Metabolism Pathway

Dexelvucitabine undergoes intracellular phosphorylation to form its active triphosphate metabolite (DFC-TP), which competes with natural nucleotides for incorporation into viral RNA. Key steps include:

Metabolite Progression

  • Initial Uptake : this compound is transported into cells via nucleoside transporters .

  • Phosphorylation :

    • DFC → DFC-MP (monophosphate) via cytosolic kinases.

    • DFC-MP → DFC-DP (diphosphate) via mitochondrial enzymes.

    • DFC-DP → DFC-TP (triphosphate), the active form .

HPLC Data

MetaboliteRetention Time (min)Limit of Detection (pmol/10⁶ cells)
DFC200.01
DFC-MP300.01
DFC-DP400.01
DFC-TP480.01

This table, derived from ion-pairing reverse-phase HPLC analysis , confirms the sequential phosphorylation pathway required for antiviral activity.

Antiviral Mechanism

This compound’s antiviral activity relies on chain termination during HIV-1 reverse transcription:

  • Incorporation : DFC-TP is incorporated into the growing RNA strand.

  • Termination : The fluorine substituent prevents further nucleotide addition, halting RNA elongation .

Reaction Pathway
RNAn+DFC TPRNAn+1+PPi\text{RNA}_{n}+\text{DFC TP}\rightarrow \text{RNA}_{n+1}+\text{PPi}
RNAn+1+NTPNo further elongation\text{RNA}_{n+1}+\text{NTP}\rightarrow \text{No further elongation}

This mechanism aligns with NRTI-class drugs like lamivudine, but this compound’s fluorine substitution enhances binding affinity to the reverse transcriptase active site .

In Vitro and Preclinical Studies

HIV-1 Inhibition

  • This compound reduced viral load in Phase II trials, but its development was halted due to grade 4 hyperlipasemia .

  • In vitro, it exhibited an EC₅₀ of 0.15 μM against HIV-1 (strain HXB2), comparable to lamivudine .

Metabolism Interactions
Co-administration with lamivudine showed mutually nonexclusive interaction (CI = 0.50), indicating no significant competition for intracellular phosphorylation pathways .

Structural Insights

The dihydrofuran ring and fluorine substituent contribute to its binding affinity. X-ray crystallography studies (not cited here) would reveal hydrogen bonding between the amino group at position 4 and RT’s active-site residues, stabilizing the drug-template complex .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dexelvucitabine is a cytidine nucleoside analog that inhibits HIV-1 replication. It has been shown to have a long intracellular half-life and can effectively inhibit both wild-type and mutant strains of HIV-1. The compound's mechanism involves the formation of this compound triphosphate (DFC-TP), which competes with natural nucleotides for incorporation into viral DNA during reverse transcription.

Table 1: Key Pharmacological Properties of this compound

PropertyDescription
Chemical StructureCytidine nucleoside analog
Mechanism of ActionInhibition of HIV-1 reverse transcriptase
Half-LifeLong intracellular half-life
Resistance ProfileEffective against M184V and thymidine analogue mutations

Clinical Trials and Efficacy

This compound advanced to Phase II clinical trials where it demonstrated a reduction in viral load among HIV-infected patients. However, the trials revealed significant safety issues, including a high incidence of grade 4 hyperlipasemia, leading to the cessation of further development.

Case Study Insights

  • Study 203 : This Phase II trial reported a 50% incidence rate of grade 4 hyperlipasemia when this compound was combined with didanosine (ddI). The trial highlighted that while this compound showed antiviral activity, its safety profile was unacceptable for continued use .
  • Combination Therapy Studies : Research indicated that combining this compound with lamivudine (3TC) resulted in additive-to-synergistic effects in primary human peripheral blood mononuclear cells infected with HIV-1. However, high concentrations of 3TC adversely affected DFC-TP levels, suggesting careful dose management is necessary when using these drugs together .
  • Resistance Mechanisms : The emergence of resistance mutations such as K65R in HIV-1 was noted during treatment with this compound. Studies showed that certain mutations could significantly reduce the drug's efficacy, emphasizing the need for ongoing monitoring in clinical settings .

Mecanismo De Acción

Dexelvucitabina ejerce sus efectos inhibiendo la enzima transcriptasa inversa del virus de la inmunodeficiencia humana tipo 1. Esta enzima es responsable de la replicación del ARN viral en ADN, un paso crítico en el ciclo de vida viral. Al inhibir esta enzima, dexelvucitabina previene la replicación del virus y reduce la carga viral en individuos infectados .

Comparación Con Compuestos Similares

Dexelvucitabina es similar a otros inhibidores de la transcriptasa inversa de nucleósidos, como la lamivudina y la zidovudina. Tiene características estructurales únicas, incluida la presencia de un átomo de flúor y un anillo de dihidrofurano, que contribuyen a sus propiedades químicas específicas y mecanismo de acción. Otros compuestos similares incluyen:

La singularidad de Dexelvucitabina radica en su estructura química específica y su potencial, aunque finalmente no tuvo éxito, aplicación en el tratamiento de la infección por el virus de la inmunodeficiencia humana.

Actividad Biológica

Dexelvucitabine, also known as DFC or Reverset, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its potential in the treatment of HIV-1. Despite its promising antiviral activity, the development of this compound has faced significant challenges due to safety concerns. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, efficacy, and associated adverse effects.

Overview of this compound

This compound is a β-D-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine designed to inhibit the replication of HIV by targeting reverse transcriptase. It was developed as part of the next generation of NRTIs with enhanced activity against HIV strains resistant to existing therapies.

Pharmacokinetics

This compound exhibits a long half-life, approximately 100 hours, which allows for once-daily dosing. The pharmacokinetic profile shows variable bioavailability influenced by interactions with other drugs, particularly ritonavir, which can inhibit efflux transporters in the gut .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life~100 hours
BioavailabilityVariable
Maximum Concentration (Cmax)Dependent on dosage
Area Under Curve (AUC)Dose-dependent

Antiviral Activity

In vitro studies have demonstrated that this compound has a significantly improved antiviral effect against wild-type HIV isolates compared to other NRTIs like lamivudine. The 50% inhibitory concentration (IC50) for this compound is approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Furthermore, it shows enhanced activity against nucleoside-resistant variants of HIV, particularly those with mutations associated with resistance to zidovudine and tenofovir .

Combination Therapy and Drug Interactions

Research indicates that this compound can be effectively combined with other antiretroviral agents such as lamivudine. Studies have shown additive to synergistic effects when these drugs are used together in infected PBMCs . However, high concentrations of lamivudine can reduce the levels of this compound metabolites, suggesting a potential need for dose adjustments when used in combination .

Clinical Trials and Efficacy

This compound advanced to Phase II clinical trials where it demonstrated log reductions in viral load. For instance, single doses of 50 mg, 100 mg, and 200 mg resulted in reductions of −0.45, −0.42, and −0.27 log10 copies/ml respectively . However, clinical development was halted due to safety concerns arising from high incidences of grade 4 hyperlipasemia observed during trials. Specifically, a study reported a 40% incidence rate of this condition when administered at higher doses without concurrent use of lamivudine or emtricitabine .

Table 2: Clinical Trial Results for this compound

Dose (mg)Log Reduction in Viral LoadIncidence of Grade 4 Hyperlipasemia
50-0.45Not reported
100-0.42Not reported
200-0.2740%

Safety Profile

The primary safety concern associated with this compound is its potential to cause hyperlipasemia and pancreatitis. In Phase II trials, participants taking higher doses exhibited an unacceptably high incidence of these adverse effects . Due to these findings, further development was deemed not in the best interest of patients.

Propiedades

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158678
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134379-77-4
Record name Reverset
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134379-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexelvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexelvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexelvucitabine
Reactant of Route 2
Dexelvucitabine
Reactant of Route 3
Dexelvucitabine
Reactant of Route 4
Dexelvucitabine
Reactant of Route 5
Reactant of Route 5
Dexelvucitabine
Reactant of Route 6
Dexelvucitabine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.